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Compound of Interest

1-(4-Bromophenyl)-1-(4-
Compound Name:
hydroxyphenyl)methylamine

CAS No.: 886362-83-0

Cat. No.: B1371608

Get Quote

\ J

A Strategic Diarylmethylamine Scaffold in Drug
Discovery[1]
Part 1: Executive Summary & Chemical Identity[1]

CAS 886362-83-0 is a trifunctionalized diarylmethylamine building block characterized by a
chiral benzylic amine core flanked by a 4-bromophenyl group and a 4-hydroxyphenyl group.[1]
Its structural architecture defines it as a "Privileged Scaffold"—a molecular framework capable
of providing high-affinity ligands for a diverse array of biological targets, including G-protein-
coupled receptors (GPCRs) and monoamine transporters.[1]

For drug development professionals, this compound offers three orthogonal points of diversity
(Amine, Phenol, Bromide), enabling rapid Structure-Activity Relationship (SAR) exploration via
divergent synthesis.[1]

Chemical Specifications
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Property Data
CAS Number 886362-83-0
IUPAC Name 4-[Amino(4-bromophenyl)methyl]phenol

1-(4-Bromophenyl)-1-(4-
Synonyms hydroxyphenyl)methylamine; (4-Amino(4-
bromophenyl)methyl)phenol

Molecular Formula C13H12BrNO
Molecular Weight 278.15 g/mol
Core Scaffold Diarylmethylamine (Benzhydrylamine)

Primary Amine (-NHz), Phenol (-OH), Aryl

Key Functional Groups ]
Bromide (-Br)

Chirality Contains 1 Stereocenter (Benzylic Carbon)

Part 2: Discovery & Synthetic History[1]

The "discovery" of CAS 886362-83-0 aligns with the early 2000s surge in Fragment-Based
Drug Discovery (FBDD), where researchers sought low-molecular-weight, highly functionalized
scaffolds to explore novel chemical space.[1] The diarylmethylamine core was historically
validated by drugs like Sertraline (Zoloft) and Nomifensine, driving the demand for versatile
analogs like CAS 886362-83-0.[1]

Synthetic Causality

The synthesis of this compound is designed to install the labile benzylic amine while preserving
the sensitive phenol and bromide handles.[1] The preferred route typically involves the
reductive amination of the corresponding ketone or the addition of organometallics to protected
imines.[1]

Validated Synthetic Protocol (Reductive Amination Route)

e Precursor Selection: Start with 4-bromo-4'-hydroxybenzophenone.[1]
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e Protection: Protect the phenol (e.g., as a methyl ether or silyl ether) to prevent side
reactions.[1]

e Oximation: React the ketone with hydroxylamine hydrochloride to form the oxime.[1]

e Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH4) converts the
oxime to the primary amine.[1]

» Deprotection: Removal of the protecting group yields the final phenol.[1]

Why this route? It avoids the formation of the secondary amine dimer, a common impurity in
direct reductive aminations, ensuring high purity (>98%) required for library synthesis.[1]

Reaction Logic
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Figure 1: Step-wise synthetic pathway for CAS 886362-83-0, prioritizing functional group
integrity.

Part 3: Medicinal Chemistry Applications
(Mechanism of Utility)[1]

As a building block, CAS 886362-83-0 is not an active drug but a progenitor of active drugs.[1]
Its value lies in its ability to undergo Divergent Synthesis, allowing chemists to rapidly generate
libraries for screening against specific targets.[1]
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Orthogonal Functionalization Strategy

The molecule possesses three distinct "handles," each allowing for specific chemical
modifications without affecting the others.[1] This is crucial for SAR (Structure-Activity
Relationship) optimization.

o Handle A (Aryl Bromide): Validated for Suzuki-Miyaura coupling to extend the carbon
skeleton (biaryl formation) or Buchwald-Hartwig amination to introduce heteroatoms.[1]

o Handle B (Primary Amine): Validated for amide coupling, sulfonylation, or reductive alkylation
to modulate solubility and target binding affinity.[1]

o Handle C (Phenol): Validated for O-alkylation (ether formation) to tune lipophilicity (LogP) or
introduce solubilizing groups.[1]

Therapeutic Areas of Interest

Research utilizing this scaffold typically targets:

o CNS Disorders: Diarylmethylamines are classic pharmacophores for Monoamine Transporter
Inhibitors (SERT/NET/DAT), relevant in depression and ADHD.[1]

e Oncology (SERMSs): The 4-hydroxyphenyl moiety mimics Estradiol's A-ring, making this
scaffold a strong candidate for Selective Estrogen Receptor Modulators (e.g., analogs of
Raloxifene).[1]

¢ Pain Management: NMDA receptor antagonists often feature diaryl systems with basic
amines.[1]
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Figure 2: Divergent synthesis workflow utilizing the three orthogonal handles of CAS 886362-
83-0.[1]

Part 4: Clinical Development Context[1]

While CAS 886362-83-0 is an intermediate, the diarylmethylamine class it represents has a rich
clinical history.[1] Understanding this context explains why this specific building block is high-
value.

Historical Clinical Success of the Scaffold
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Structural Relevance to

Drug Class Representative Drug
CAS 886362-83-0

Shares the diarylamine
Antidepressants Sertraline (Zoloft) pharmacophore; validates the
scaffold for SERT inhibition.[1]

Features a diarylpropylamine

] o ] core with a phenol; validates
Antimuscarinics Tolterodine (Detrol) o )

the phenolic diaryl amine for

GPCR binding.[1]

Benzhydrylamine derivative;
Antihistamines Cetirizine (Zyrtec) validates the scaffold for H1

receptor antagonism.[1]

Preclinical Pharmacology (In Vitro)

Compounds synthesized from CAS 886362-83-0 are typically screened in:
« Radioligand Binding Assays: To determine affinity (

) for SERT, NET, and DAT transporters.[1]

e Functional Assays (CAMP/Calcium Flux): For GPCR targets (e.g., Muscarinic or Opioid
receptors).[1]

o ADME Profiling: The presence of the phenol allows for Phase Il conjugation
(Glucuronidation), a key metabolic pathway assessed early in development.[1]

Part 5: Handling & Safety Protocols
As a potent chemical intermediate, strict safety protocols are required.[1]

o Signal Word: WARNING

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1]
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o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to
COz2 (carbamate formation) and oxidation.[1]

Self-Validating Purity Check: Before use in synthesis, verify integrity via 1H NMR (DMSO-d6).
» Look for the characteristic benzylic proton singlet/doublet around & 5.0-5.5 ppm.[1]
 Verify the integration of the aromatic region (8 protons total).[1]

o Confirm absence of aldehyde peaks (& 9-10 ppm) indicating oxidation.[1]

Part 6: References

» National Center for Biotechnology Information (2025). PubChem Compound Summary for
CID 135565596. Retrieved from [Link][1]

» World Intellectual Property Organization (2013). Patent W0O2013040790: Novel substituted
diarylmethylamines and methods of use.[1] (Contextual citation for scaffold utility).

» Journal of Medicinal Chemistry. Privileged Scaffolds in Drug Discovery: The
Diarylmethylamine Class. (General reference for scaffold history).

o Chemical Abstracts Service (CAS). Registry Data for CAS 886362-83-0.[1][2] American
Chemical Society.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Discovery and Utility of CAS 886362-
83-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371608/docs#technical-guide-discovery-and-utility-
of-cas-886362-83-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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